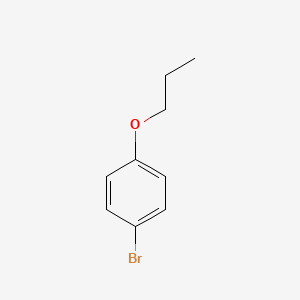

1-Bromo-4-propoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPARGBRVKRZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370155 | |

| Record name | 1-bromo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39969-56-7 | |

| Record name | 1-bromo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-propoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-propoxybenzene is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive bromine atom amenable to cross-coupling and organometallic reactions, combined with a stable propoxy group, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Williamson etherification, an exploration of its key reactive pathways, and essential safety information for laboratory professionals.

Core Chemical Identifiers and Properties

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance. Its physical and chemical properties are summarized below, providing a foundation for its use in experimental design.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 39969-56-7 | [1][2] |

| IUPAC Name | This compound | [3][4] |

| Molecular Formula | C₉H₁₁BrO | [1][2][3][4] |

| Molecular Weight | 215.09 g/mol | [3][4] |

| Appearance | Clear, colorless to pale brown liquid | |

| Boiling Point | 238-240 °C | [4] |

| Density | 1.356 g/mL | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| SMILES | CCCOC1=CC=C(C=C1)Br | [3][4] |

| InChIKey | VVPARGBRVKRZJC-UHFFFAOYSA-N | [3] |

| Common Synonyms | 4-n-Propoxybromobenzene, 4-Bromophenyl propyl ether | [3][4] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient laboratory-scale synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a phenol (4-bromophenol) to form a nucleophilic phenoxide, which then attacks an alkyl halide (1-bromopropane). The choice of a strong base and an appropriate solvent is critical to ensure a high yield and minimize side reactions.

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol

Materials:

-

4-Bromophenol (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone or Dimethylformamide (DMF) (solvent)

-

Diethyl ether (for extraction)

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a sufficient volume of dry acetone or DMF to fully suspend the solids.

-

Reagent Addition: Add 1-bromopropane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is suitable) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-bromophenol spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation to obtain pure this compound.

Key Reaction Pathways and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. This functionality allows for its participation in two major classes of reactions: Grignard reagent formation and palladium-catalyzed cross-coupling reactions.

Grignard Reagent Formation

Aryl bromides are excellent precursors for Grignard reagents. The reaction involves an oxidative insertion of magnesium metal into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic.[5] This powerful organometallic reagent can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.

Caption: Formation and Reactivity of the Grignard Reagent.

Causality: The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. The etheral solvent (THF or diethyl ether) is crucial as it coordinates to the magnesium center, stabilizing the reagent in solution.[5]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. This compound is an ideal substrate for this reaction, coupling with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[6][7]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.[6][7]

-

Transmetalation: The base activates the boronic acid, facilitating the transfer of its organic group (Ar') to the palladium center, displacing the bromide.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[6][7]

This reaction is highly valued in drug development for its functional group tolerance and reliability in constructing the complex carbon skeletons of active pharmaceutical ingredients.[6]

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of synthesized this compound.

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Features |

| ¹H NMR | - Triplet (~1.0 ppm, 3H) for the terminal -CH₃. - Sextet (~1.8 ppm, 2H) for the internal -CH₂-. - Triplet (~3.9 ppm, 2H) for the -O-CH₂-. - Two doublets in the aromatic region (~6.8 and ~7.4 ppm, 2H each) characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | - Alkyl carbons in the ~10-70 ppm range. - Four distinct aromatic carbon signals, with the C-Br carbon being the most downfield in the aromatic region, and the C-O carbon also significantly deshielded. |

| IR Spectroscopy | - C-H stretching (aliphatic) just below 3000 cm⁻¹. - C-H stretching (aromatic) just above 3000 cm⁻¹. - Strong C-O-C asymmetric stretching (ether) ~1240 cm⁻¹. - C-Br stretching in the fingerprint region (~600-500 cm⁻¹). - Aromatic C=C stretching ~1600-1450 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern for bromine (¹⁹Br/⁸¹Br) at m/z 214/216. - A prominent fragment from the loss of the propyl group (C₃H₇) at m/z 171/173.[3] |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classifications (GHS): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a foundational building block for advanced organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity profile—particularly in Grignard and palladium-catalyzed reactions—empowers researchers to effectively incorporate it into complex synthetic strategies. Adherence to established safety protocols is paramount to ensure its responsible and effective use in the laboratory.

References

- Appchem. (n.d.). This compound | 39969-56-7.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- PubChem. (n.d.). This compound. (CID 2734198). National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). 1-Bromo-4-n-propoxybenzene, 98%.

- Adichemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

Sources

- 1. 1-bromo-4-propylbenzene [stenutz.eu]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

1-Bromo-4-propoxybenzene molecular weight and formula

An In-depth Technical Guide to 1-Bromo-4-propoxybenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It details its chemical and physical properties, synthesis protocols, applications in drug discovery, and essential safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a propoxy group at the para position.

-

IUPAC Name: this compound[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| CAS Number | 39969-56-7[1][2][3] |

| SMILES | CCCOC1=CC=C(Br)C=C1[1][2] |

| InChIKey | VVPARGBRVKRZJC-UHFFFAOYSA-N[2] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, application in synthesis, and purification.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Clear colorless to pale brown liquid[4] |

| Refractive Index (@ 20°C) | 1.5390-1.5450[4] |

| Purity (GC) | ≥97.5%[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. A common laboratory-scale protocol is outlined below.

General Synthesis Protocol

A common synthetic route involves the reaction of 4-bromophenol with a propargylating agent like 1-bromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromophenol in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution. The base deprotonates the hydroxyl group of the 4-bromophenol to form the more nucleophilic phenoxide.

-

Alkylation: Introduce 1-bromopropane to the reaction mixture.

-

Reaction Condition: Heat the mixture to reflux and maintain for several hours with stirring to ensure the reaction goes to completion.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Williamson Ether Synthesis of this compound.

Applications in Drug Discovery and Development

Aryl bromides, such as this compound, are valuable precursors in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom serves as a versatile functional group that can participate in a variety of coupling reactions.

The introduction of bromine into a molecular structure is a recognized strategy in drug design.[5] Brominated compounds can serve as precursors for difunctional monomers used in the synthesis of polymers.[6] They are also key starting materials for creating a range of 4,4'-disubstituted diphenyl ethers.[6]

Specifically, the bromine atom on this compound allows for facile coupling reactions, which are instrumental in constructing complex drug molecules.[7] This makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] Beyond pharmaceuticals, related brominated compounds are used in the agrochemical sector for creating pesticides and herbicides and in materials science.[7][8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning".[2]

Precautionary Measures

When handling this compound, the following precautionary statements should be followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[9] Emergency eye wash fountains and safety showers should be readily accessible.[9]

Spectroscopic Data

Characterization of this compound is typically confirmed using various spectroscopic methods.

-

¹³C NMR, IR, and Raman spectra are available for this compound.[2]

-

GC-MS data can also be used for its identification.[2]

Conclusion

This compound is a significant chemical intermediate with well-defined properties and established synthesis routes. Its utility in organic synthesis, particularly as a building block for pharmaceuticals, makes it a compound of interest for researchers and drug development professionals. Adherence to strict safety protocols is imperative when handling this chemical to mitigate potential hazards.

References

- Appchem. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). 1-Bromo-4-propylbenzene.

- PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)benzene.

- Stenutz. (n.d.). 1-bromo-4-propylbenzene.

- PubChem. (n.d.). 1-Bromo-4-(2-methylpropoxy)benzene.

- PrepChem.com. (n.d.). Preparation of propoxybenzene.

- NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-.

- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). RSC Medicinal Chemistry.

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. 1-Bromo-4-n-propoxybenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-propoxybenzene from 4-Bromophenol

This guide provides a comprehensive overview of the synthesis of 1-bromo-4-propoxybenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] We will delve into the theoretical underpinnings of the Williamson ether synthesis, the primary route for this transformation, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom and a propoxy group on a benzene ring, allows for a variety of subsequent chemical modifications. This versatility makes it an important precursor in the synthesis of more complex molecules with potential biological activity, finding applications in the pharmaceutical and agrochemical industries.[1][2]

The Synthetic Pathway: Williamson Ether Synthesis

The most common and efficient method for preparing this compound from 4-bromophenol is the Williamson ether synthesis.[3][4] This classic organic reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]

Mechanistic Insights

The reaction proceeds in two key steps:

-

Deprotonation: The phenolic proton of 4-bromophenol is acidic and is readily removed by a suitable base, such as sodium hydroxide or potassium hydroxide, to form a sodium or potassium 4-bromophenoxide ion. This deprotonation is crucial as it generates a potent nucleophile.[5][6]

-

Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, 1-bromopropane). This occurs in a concerted SN2 fashion, where the phenoxide ion attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the desired ether, this compound.[3][4][5]

For a successful Williamson ether synthesis, the alkyl halide should ideally be primary to favor the SN2 pathway and minimize competing elimination (E2) reactions, which can occur with secondary and tertiary alkyl halides.[4][5][7]

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound in a laboratory setting.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromophenol | 173.01 | 10.0 g | 57.8 |

| Sodium Hydroxide | 40.00 | 2.5 g | 62.5 |

| 1-Bromopropane | 122.99 | 8.5 g (6.3 mL) | 69.1 |

| Acetone | - | 100 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Saturated NaCl (aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (57.8 mmol) of 4-bromophenol and 2.5 g (62.5 mmol) of sodium hydroxide in 100 mL of acetone.

-

Addition of Alkyl Halide: To the stirring solution, add 8.5 g (6.3 mL, 69.1 mmol) of 1-bromopropane dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of 5% aqueous sodium hydroxide to remove any unreacted 4-bromophenol, followed by 50 mL of saturated aqueous sodium chloride (brine).[8]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

4-Bromophenol: Harmful if swallowed and causes skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[9][10][12]

-

Sodium Hydroxide: Causes severe skin burns and eye damage.[13][14][15][16] Handle with extreme care.

-

1-Bromopropane: Flammable liquid and vapor.[17][18] Harmful if inhaled and may cause drowsiness or dizziness.[17][18][19] It is a suspected carcinogen and may damage fertility or the unborn child.[19][20]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Diethyl Ether: Extremely flammable liquid and vapor. May cause drowsiness or dizziness.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic C-H, C-O-C ether linkage, and C-Br bonds.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound.

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.

Conclusion

The Williamson ether synthesis provides a reliable and straightforward method for the preparation of this compound from 4-bromophenol. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety guidelines, researchers can efficiently synthesize this important chemical intermediate for its various applications in drug development and other scientific endeavors.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenol, 99%.

- LabChem. (2016). Sodium Hydroxide - Safety Data Sheet.

- Acros Organics. (n.d.). Material Safety Data Sheet 1-Bromopropane, 99%.

- Recochem Inc. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenol.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide.

- New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet.

- Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.

- CPAChem. (2019). Safety data sheet - 4-Bromophenol.

- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide.

- CDH Fine Chemical. (n.d.). 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1332 - 1-BROMOPROPANE.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromopropane.

- DC Fine Chemicals. (2024). Safety Data Sheet - 1-Bromopropane.

- ChemicalBook. (n.d.). 1-(4-Bromophenyl)-4-propoxybenzene synthesis.

- ChemicalBook. (2025). 4-Bromophenol - Safety Data Sheet.

- Wikipedia. (n.d.). Williamson ether synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Unknown. (n.d.). The Williamson ether synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism.

- Benchchem. (n.d.). Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Chegg. (n.d.). Williamson ether synthesis of 1-methoxy-4-propoxybenzene.

- ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene synthesis.

- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.

- Google Patents. (2006). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

- Autech Industry Co.,Ltd. (n.d.). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications.

- Study.com. (n.d.). Williamson ether synthesis of 1-methoxy-4-propoxybenzene.

- BLDpharm. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.

- PubChem. (n.d.). This compound.

- Chegg. (2016). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide.

- NIST. (n.d.). 1-Bromo-4-propylbenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 4-Bromophenol - Safety Data Sheet [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. scienceinteractive.com [scienceinteractive.com]

- 14. chemsupply.com.au [chemsupply.com.au]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. tatachemicals.com [tatachemicals.com]

- 17. employees.delta.edu [employees.delta.edu]

- 18. nj.gov [nj.gov]

- 19. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]

- 20. dcfinechemicals.com [dcfinechemicals.com]

Physical properties of 1-Bromo-4-propoxybenzene (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is an aromatic ether compound with the chemical formula C₉H₁₁BrO[1][2][3]. Structurally, it consists of a benzene ring substituted with a bromine atom and a propoxy group at the para positions. This molecule serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its utility stems from the reactivity of the aryl bromide, which can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of complex molecular fragments. The propoxy group modulates the electronic properties and lipophilicity of the molecule, influencing its reactivity and the properties of its derivatives.

Accurate knowledge of the physical properties of this compound, such as its boiling point and density, is fundamental for its effective use in a laboratory and industrial setting. These parameters are critical for purification processes (like distillation), reaction setup, solvent selection, and safety assessments. This guide provides a detailed overview of these properties and outlines robust experimental protocols for their determination, grounded in established scientific principles.

Core Physical Properties

The essential physical characteristics of this compound are summarized below. These values are foundational for handling, purification, and reaction design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | PubChem[1] |

| Molecular Weight | 215.09 g/mol | PubChem[1], Fisher Scientific[2] |

| Boiling Point | 238-240 °C | Fisher Scientific[2] |

| Density | 1.356 g/mL | Fisher Scientific[2] |

| Appearance | Clear colorless to pale brown liquid | Thermo Scientific Chemicals[4] |

Part 1: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] For a pure substance, the boiling point is a characteristic physical property that can be used as an indicator of purity.

Principle of Micro-Reflux Boiling Point Determination

For research applications where sample quantities may be limited, the micro-reflux method is a highly reliable technique.[6] This method involves heating a small liquid sample to its boiling point and observing the temperature of the vapor that is in equilibrium with the refluxing liquid. The key principle is that at the boiling point, the temperature of the vapor phase is stable and identical to that of the boiling liquid.[6] The thermometer bulb is placed in the vapor phase just above the liquid surface to ensure it measures the temperature of the vapor, not the superheated liquid at the bottom of the vessel. This positioning is critical for accuracy.

Step-by-Step Experimental Protocol

-

Apparatus Setup:

-

Place approximately 0.5 mL of this compound into a small test tube (e.g., 10x75 mm).

-

Add a small magnetic stir bar or a few boiling chips. This is a crucial step to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.[6]

-

Clamp the test tube securely within a heating block or sand bath placed on a magnetic stirrer/hot plate.

-

Position a thermometer or temperature probe so that the bulb is approximately 1 cm above the surface of the liquid.[6] The thermometer should not touch the sides of the test tube.

-

-

Heating and Observation:

-

Turn on the stirrer to ensure gentle and uniform mixing.

-

Begin heating the sample gently. A slow heating rate is essential for establishing thermal equilibrium and preventing overshoot of the boiling point.

-

Observe the sample closely. As the temperature rises, you will see the liquid begin to boil and its vapor will start to condense on the cooler, upper walls of the test tube.

-

A "reflux ring"—a visible ring of condensing liquid—will form and rise up the tube.[6] Adjust the heating rate so that this ring stabilizes between the liquid surface and the thermometer bulb.

-

-

Measurement:

-

When the reflux ring is stable and the temperature reading on the thermometer has held constant for at least one minute, record this temperature. This stable reading is the observed boiling point of this compound.

-

Record the ambient atmospheric pressure. Boiling points are pressure-dependent; a lower atmospheric pressure results in a lower boiling point.[5] For high accuracy, a pressure correction may be necessary to normalize the boiling point to standard pressure (760 mmHg).

-

Part 2: Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (Density = Mass/Volume).[7] It is a valuable parameter for substance identification and for converting between mass and volume in experimental procedures.

Principle of Density Measurement

The most straightforward method for determining the density of a liquid involves accurately measuring the mass of a precisely known volume of the substance.[8][9] This is typically achieved using a graduated cylinder for volume measurement and an electronic balance for mass measurement. For higher precision, a pycnometer (a flask with a specific, accurately known volume) is often used.

Step-by-Step Experimental Protocol

-

Apparatus and Preparation:

-

Select a clean, dry 10 mL graduated cylinder.

-

Using an analytical balance, measure the mass of the empty graduated cylinder and record it as m₁.

-

-

Sample Measurement:

-

Carefully add approximately 5-10 mL of this compound to the graduated cylinder.

-

Place the graduated cylinder on a level surface and read the volume of the liquid. To ensure accuracy, read the volume from the bottom of the meniscus (the curved upper surface of the liquid).[9] Record this volume as V.

-

Measure the combined mass of the graduated cylinder and the this compound using the same analytical balance. Record this mass as m₂.

-

-

Calculation:

-

Calculate the mass of the this compound (m_liquid) by subtracting the mass of the empty cylinder from the combined mass: m_liquid = m₂ - m₁

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V

-

The result will be in units of grams per milliliter (g/mL).

-

-

Trustworthiness and Validation:

-

To ensure the reliability of the result, the procedure should be repeated at least three times, and the average density should be calculated.[9] This minimizes random errors and provides a more accurate value.

-

Ensure the temperature of the liquid is recorded, as density is temperature-dependent.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the determination of the physical properties of this compound.

Caption: Logical workflow for determining the boiling point and density of this compound.

Safety and Handling

This compound is associated with certain hazards. According to safety data, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling and experimental procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

References

- Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.

- University of Colorado Boulder. (n.d.). Determination of Boiling Points.

- University of Calgary. (n.d.). Boiling Point Determination.

- Scribd. (n.d.). Experiment No. 1 - Determination of Densities.

- CUNY Bronx. (n.d.). Measurement of Density.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids.

- PubChem. (n.d.). This compound.

- Applichem. (n.d.). This compound.

Sources

- 1. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]

- 3. appchemical.com [appchemical.com]

- 4. 1-Bromo-4-n-propoxybenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scribd.com [scribd.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

1-Bromo-4-propoxybenzene safety data sheet (MSDS) information

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-propoxybenzene

As a vital intermediate in organic synthesis, particularly within pharmaceutical and materials science research, a comprehensive understanding of the safety profile of this compound is paramount for ensuring laboratory safety and experimental integrity. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of the compound's hazards and the rationale behind prescribed safety protocols.

Executive Hazard Profile

This compound is classified as an irritant affecting the skin, eyes, and respiratory system. While not acutely toxic based on available data, its irritant properties necessitate stringent adherence to handling protocols to prevent occupational exposure. The primary risks are associated with direct contact and inhalation of vapors or mists.

The following diagram illustrates the interconnected nature of the primary hazards associated with this compound.

Caption: Diagram 1: Core Hazard Relationships for this compound.

Chemical and Physical Identity

A precise understanding of the compound's physical properties is critical for designing safe experiments, particularly concerning heating, distillation, and storage.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 39969 |

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-propoxybenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-4-propoxybenzene (CAS No: 588-94-3), a key intermediate in organic synthesis. As researchers and drug development professionals, unambiguous structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical profile of the target molecule. The causality behind spectral features is explained to provide field-proven insights into data interpretation.

Molecular Structure and Analytical Overview

This compound, with the molecular formula C₉H₁₁BrO, possesses a simple yet informative structure for spectroscopic analysis.[1] It features a parasubstituted benzene ring, an ether linkage, and a propyl chain. This combination of aromatic and aliphatic regions gives rise to a distinct and predictable pattern of signals across different spectroscopic techniques, allowing for robust structural elucidation.

Our analytical workflow is designed to provide orthogonal data points, where each technique validates the others, ensuring the highest confidence in structural assignment.

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the carbon-hydrogen framework of the molecule. For this compound, the key is to distinguish between the aromatic protons on the substituted ring and the three distinct sets of protons on the propoxy chain.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz for ¹H).

-

Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 1.0-4.0 ppm). The para-substitution pattern of the benzene ring results in a simplified, symmetric aromatic signal.

Caption: Structure of this compound.

Table 1: ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.36 | Doublet (d) | 2H | Ar-H (ortho to Br) |

| 6.79 | Doublet (d) | 2H | Ar-H (ortho to O) |

| 3.88 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |

| 1.79 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 1.02 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |

Interpretation:

-

Aromatic Protons (δ 7.36, 6.79): The presence of two doublets, each integrating to 2H, is definitive proof of a 1,4-disubstituted (para) benzene ring. The downfield doublet at δ 7.36 corresponds to the protons ortho to the electron-withdrawing bromine atom. The upfield doublet at δ 6.79 is assigned to the protons ortho to the electron-donating propoxy group, which shields them.

-

Propoxy Chain Protons (δ 3.88, 1.79, 1.02): The aliphatic signals are classic for a propyl group attached to an electronegative atom. The triplet at δ 3.88 is the methylene group directly attached to the oxygen (-O-CH₂), deshielded by the oxygen's influence. It is split into a triplet by its two methylene neighbors. The sextet at δ 1.79 corresponds to the central methylene group, split by its five neighbors (2+3). Finally, the upfield triplet at δ 1.02 represents the terminal methyl group.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, only six signals are expected: four for the aromatic ring and three for the propoxy chain.

Table 2: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 158.4 | Ar-C (C-O) |

| 132.3 | Ar-CH (ortho to Br) |

| 116.3 | Ar-CH (ortho to O) |

| 113.0 | Ar-C (C-Br) |

| 69.8 | -O-CH₂ -CH₂-CH₃ |

| 22.5 | -O-CH₂-CH₂ -CH₃ |

| 10.5 | -O-CH₂-CH₂-CH₃ |

Interpretation:

-

Aromatic Carbons (δ 113.0 - 158.4): The signal at δ 158.4 is assigned to the carbon directly attached to the oxygen, being the most deshielded aromatic carbon. Conversely, the carbon bonded to bromine (δ 113.0) is also distinct. The two signals for the protonated aromatic carbons (δ 132.3 and 116.3) are consistent with the electronic environment established in the ¹H NMR analysis.

-

Aliphatic Carbons (δ 10.5 - 69.8): The chemical shifts for the propoxy chain follow a predictable pattern. The carbon attached to the oxygen is the most deshielded (δ 69.8), while the terminal methyl carbon is the most shielded (δ 10.5).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample. A small drop of this compound is placed directly on the ATR crystal.

-

Acquisition: A background spectrum of the clean crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-2850 | Strong | C-H (sp³) stretch (propoxy chain) |

| ~1590, ~1490 | Medium-Strong | C=C Aromatic ring stretching |

| ~1240 | Strong | C-O-C Asymmetric stretch (aryl-alkyl ether) |

| ~1040 | Strong | C-O-C Symmetric stretch |

| ~825 | Strong | C-H out-of-plane bend (para-disubstitution) |

| ~500-600 | Medium | C-Br stretch |

Interpretation: The IR spectrum provides strong, corroborating evidence for the structure.[1]

-

The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of the C-H bonds in the propoxy group.

-

The very strong absorption band at ~1240 cm⁻¹ is a hallmark of an aryl-alkyl ether, corresponding to the asymmetric C-O-C stretch.

-

The strong band at ~825 cm⁻¹ is highly diagnostic for 1,4-disubstitution on a benzene ring.

-

The presence of a C-Br bond is supported by an absorption in the lower frequency "fingerprint" region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which further confirms the structure.

Experimental Protocol: MS

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions and obtaining a library-searchable spectrum.

-

Analysis: The sample is introduced into the mass spectrometer (e.g., via Gas Chromatography inlet), and the resulting ions are separated by their mass-to-charge ratio (m/z).

MS Data & Interpretation

The mass spectrum of this compound has a highly distinctive feature: the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.

Caption: Primary fragmentation pathway of this compound under EI-MS.

Table 4: Major Mass Fragments (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 214/216 | High | [M]⁺˙ Molecular Ion |

| 171/173 | High | [M - C₃H₇]⁺ |

| 93 | Medium | [C₆H₅O]⁺ |

Interpretation:

-

Molecular Ion (m/z 214/216): The presence of a pair of peaks at m/z 214 (for C₉H₁₁⁷⁹BrO) and 216 (for C₉H₁₁⁸¹BrO) confirms the molecular formula and the presence of one bromine atom. This is the most critical self-validating feature of the spectrum.

-

Loss of Propyl Radical (m/z 171/173): The base peak (most intense) is often the pair at m/z 171/173. This results from the facile cleavage of the propyl group, a common fragmentation pathway for ethers, leaving a stable bromophenoxy cation.[1]

-

Loss of Bromine (m/z 93): Subsequent loss of a bromine radical from the m/z 171/173 fragment can lead to the phenoxy cation at m/z 93, though this pathway is less dominant than the initial propyl loss.

Conclusion: An Integrated Analysis

The combined spectroscopic data provides an unambiguous and self-consistent identification of this compound.

-

MS confirms the molecular weight (215.09 g/mol ) and the presence of a single bromine atom.[1]

-

IR identifies the key functional groups: an aryl-alkyl ether, a para-substituted aromatic ring, and aliphatic C-H bonds.

-

NMR elucidates the precise connectivity of the carbon-hydrogen framework, confirming the 1,4-substitution pattern and the structure of the n-propoxy group.

Each technique provides a piece of the puzzle, and together they form a robust analytical package that meets the high standards required for research and development. This integrated approach ensures both the identity and purity of the compound, which is fundamental to its application in further scientific endeavors.

References

- NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology. URL: [Link]

- PubChem Compound Summary for CID 2734198, this compound.

- SpectraBase, 1-Bromo-4-n-propoxybenzene. John Wiley & Sons, Inc. URL: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Bromo-4-propoxybenzene

Introduction: The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectra is fundamental to confirming molecular identity, elucidating unknown structures, and assessing purity. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-4-propoxybenzene, a para-substituted aromatic ether. By examining the chemical shifts, coupling constants, and signal multiplicities, we can precisely map the electronic environment of each proton and carbon atom within the molecule. This document serves as a technical resource, blending theoretical principles with practical guidance on spectral acquisition and interpretation.

Molecular Structure and Symmetry of this compound

This compound possesses a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol .[1] The molecule consists of a benzene ring substituted with a bromine atom and a propoxy group (-OCH₂CH₂CH₃) at the para positions (1 and 4 positions, respectively). This substitution pattern results in a plane of symmetry through the C1-C4 axis of the benzene ring, which significantly influences the appearance of its NMR spectra. Due to this symmetry, the protons and carbons on opposite sides of the ring are chemically equivalent.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the propoxy group. The para-substitution pattern simplifies the aromatic region into a classic AA'BB' system, which often appears as two distinct doublets.

Aromatic Region: The protons on the benzene ring (H2, H6, H3, and H5) are deshielded due to the ring current and appear in the downfield region of the spectrum. The electronegative bromine atom and the electron-donating propoxy group influence the chemical shifts of the adjacent protons.

-

H3 and H5: These protons are ortho to the electron-donating propoxy group and are expected to be more shielded (shifted upfield) compared to H2 and H6. They appear as a doublet due to coupling with their neighboring protons (H2 and H6, respectively).

-

H2 and H6: These protons are ortho to the electron-withdrawing bromine atom and are therefore more deshielded (shifted downfield). They also appear as a doublet due to coupling with H3 and H5.

Aliphatic Region: The protons of the propoxy group are in the upfield region of the spectrum.

-

H7 (-OCH₂-): These methylene protons are adjacent to the oxygen atom, which deshields them, causing them to appear as a triplet. The splitting is due to coupling with the neighboring methylene protons (H8).

-

H8 (-CH₂-): These methylene protons are further from the oxygen and appear as a multiplet (specifically a sextet or multiplet) due to coupling with the protons on both adjacent carbons (H7 and H9).

-

H9 (-CH₃): These methyl protons are the most shielded and appear as a triplet due to coupling with the adjacent methylene protons (H8).

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2, H6 | ~7.35 | d | ~8.9 |

| H3, H5 | ~6.80 | d | ~8.9 |

| H7 | ~3.88 | t | ~6.6 |

| H8 | ~1.78 | m | ~7.2 |

| H9 | ~1.02 | t | ~7.4 |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and spectrometer frequency. The multiplicity is denoted as d = doublet, t = triplet, and m = multiplet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound provides complementary information about the carbon skeleton of the molecule. Due to the molecular symmetry, only six distinct carbon signals are expected: four for the aromatic carbons and three for the propoxy group carbons.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C4 (C-O): This carbon is attached to the electronegative oxygen atom and is significantly deshielded, appearing at a downfield chemical shift.

-

C1 (C-Br): The carbon atom bonded to the bromine atom is also deshielded, though the "heavy atom effect" of bromine can sometimes lead to a slightly more upfield shift than might be expected based solely on electronegativity.[2]

-

C2 and C6: These carbons are ortho to the bromine atom and meta to the propoxy group.

-

C3 and C5: These carbons are ortho to the propoxy group and meta to the bromine atom.

Aliphatic Carbons: The carbons of the propoxy group appear in the upfield region.

-

C7 (-OCH₂-): This carbon is directly attached to the oxygen and is the most deshielded of the aliphatic carbons.

-

C8 (-CH₂-): This methylene carbon is intermediate in its chemical shift.

-

C9 (-CH₃): The terminal methyl carbon is the most shielded and appears at the most upfield position.

Summary of ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~113.5 |

| C2, C6 | ~132.5 |

| C3, C5 | ~116.2 |

| C4 | ~158.3 |

| C7 | ~69.8 |

| C8 | ~22.5 |

| C9 | ~10.5 |

Note: These are predicted chemical shift values and may differ slightly from experimental data.[3]

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

1. Sample Preparation

A standardized protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. To ensure magnetic field homogeneity, it is crucial to filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.[5][6]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

2. NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |

| Pulse Angle | 30-45° | 30-45° |

| Acquisition Time (at) | 2-4 s | 1-2 s |

| Relaxation Delay (d1) | 1-5 s | 1-2 s |

| Spectral Width (sw) | ~16 ppm | ~240 ppm |

| Number of Scans (ns) | 8-16 | 128-1024 (or more) |

| Temperature | 298 K | 298 K |

Causality Behind Experimental Choices:

-

Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals. The deuterium signal is also used by the spectrometer for field-frequency locking.[7]

-

Concentration: The sample concentration must be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time, especially for the less sensitive ¹³C nucleus.[4]

-

Pulse Angle and Relaxation Delay: A pulse angle of less than 90° combined with an appropriate relaxation delay allows for faster repetition of the experiment, improving the signal-to-noise ratio in a shorter amount of time. The relaxation delay should be long enough to allow for the near-complete relaxation of the nuclei back to their equilibrium state, which is particularly important for quantitative measurements.[8][9]

Logical Workflow for Spectral Interpretation

Caption: A generalized workflow for NMR data acquisition, processing, and interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The symmetry of this para-substituted benzene derivative simplifies the spectra, allowing for straightforward assignment of the aromatic and aliphatic signals. This guide has provided a comprehensive analysis of the expected spectral features, a detailed experimental protocol for data acquisition, and the underlying principles governing the observed chemical shifts and coupling patterns. For researchers in drug development and other scientific fields, a solid understanding of these principles is crucial for the accurate and efficient characterization of organic molecules.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).

- Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II.

- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734198, this compound.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.

- SpectraBase. (n.d.). 1-Bromo-4-n-propoxybenzene.

- Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.

- Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (Ch. 5, pp. 45-67).

- Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

- 1. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. spectrabase.com [spectrabase.com]

- 4. organomation.com [organomation.com]

- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 6. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-propoxybenzene

Introduction

1-Bromo-4-propoxybenzene is an aromatic ether with a bromine substituent, a structure that gives rise to a rich and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). Understanding this pattern is crucial for unambiguous compound identification in complex matrices, such as in drug metabolism studies, environmental analysis, and synthetic chemistry quality control. This guide provides a detailed analysis of the fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry. We will dissect the mass spectrum, explaining the causality behind the formation of key fragment ions and the diagnostic significance of the bromine isotope pattern.

Recommended Instrumentation and Experimental Protocol

To reliably generate the fragmentation patterns discussed herein, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization (EI) source is recommended.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

This protocol ensures efficient volatilization and ionization of the analyte, leading to the generation of a reproducible and characteristic mass spectrum. The 70 eV ionization energy is a well-established standard that provides sufficient energy to induce fragmentation and generate extensive, library-searchable spectra.

Analysis of the Mass Spectrum

The mass spectrum of this compound is characterized by several key features, including a distinct molecular ion cluster and a series of fragment ions resulting from predictable cleavage events.

The Molecular Ion (M⁺•)

The molecular formula for this compound is C₉H₁₁BrO. The most diagnostically significant feature of the molecular ion is its isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a pair of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments. These peaks, separated by 2 m/z units, are referred to as the M⁺• and M+2 peaks and have a characteristic intensity ratio of roughly 1:1.[3][4][5][6]

For this compound, the molecular ion peaks are observed at:

-

m/z 214: Corresponding to the molecule containing the ⁷⁹Br isotope ([C₉H₁₁⁷⁹BrO]⁺•).

-

m/z 216: Corresponding to the molecule containing the ⁸¹Br isotope ([C₉H₁₁⁸¹BrO]⁺•).

The presence of this prominent 1:1 doublet at the highest m/z region is a definitive indicator of a molecule containing a single bromine atom.[7][8]

Key Fragmentation Pathways

Upon ionization, the this compound molecular ion (M⁺•) undergoes a series of fragmentation reactions. The initial ionization is most likely to occur by removing a non-bonding electron from the oxygen atom, as these are the highest energy electrons in the molecule.[9] The resulting radical cation is the precursor to the observed fragment ions.

α-Cleavage (Benzylic-type Cleavage)

The most significant fragmentation pathway for alkyl aryl ethers is cleavage of the bond beta to the aromatic ring, which is an alpha-cleavage relative to the ether oxygen.[10] This process involves the breaking of the C-C bond within the propyl group, specifically between the first and second carbon atoms of the alkyl chain. This cleavage is favored because it leads to the formation of a resonance-stabilized oxonium ion.

The loss of an ethyl radical (•CH₂CH₃, mass 29) from the molecular ion results in the base peak of the spectrum at m/z 185/187 .

-

[C₉H₁₁BrO]⁺• → [C₇H₆BrO]⁺ + •C₂H₅

This fragment, the bromophenoxymethylene cation, is highly stabilized by resonance, which accounts for its high abundance in the spectrum.

Cleavage of the Carbon-Oxygen Bond

Another common fragmentation pathway for ethers involves the cleavage of the C-O bond.[10] This can occur in two ways:

-

Loss of a Propoxy Radical: Cleavage of the aryl C-O bond results in the loss of a propoxy radical (•OCH₂CH₂CH₃) and the formation of a bromophenyl cation. However, this is generally less favored than the formation of the phenyl cation from loss of bromine.

-

Loss of a Propyl Radical: Cleavage of the alkyl C-O bond leads to the loss of a propyl radical (•CH₂CH₂CH₃, mass 43) to form a bromophenoxy cation at m/z 171/173 .

-

[C₉H₁₁BrO]⁺• → [C₆H₄BrO]⁺ + •C₃H₇

-

Rearrangement and Elimination of Propene

Aromatic ethers with alkyl chains of three or more carbons can undergo a rearrangement reaction involving the transfer of a hydrogen atom to the aromatic ring, followed by the elimination of a neutral alkene.[10] For this compound, this involves a McLafferty-type rearrangement, leading to the elimination of propene (CH₂=CHCH₃, mass 42) and the formation of the radical cation of 4-bromophenol at m/z 172/174 .[11]

-

[C₉H₁₁BrO]⁺• → [C₆H₅BrO]⁺• + C₃H₆

This ion is often prominent in the spectra of aryl propyl ethers.

Loss of the Halogen

Cleavage of the C-Br bond is also a possible fragmentation pathway for bromoaromatic compounds.[1][3] The loss of a bromine radical (•Br, mass 79 or 81) from the molecular ion would produce an ion at m/z 135 ([C₉H₁₁O]⁺).

-

[C₉H₁₁BrO]⁺• → [C₉H₁₁O]⁺ + •Br

Summary of Fragmentation Data

The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |

| 214/216 | [Br-C₆H₄-O-CH₂CH₂CH₃]⁺• | Molecular Ion (M⁺•) |

| 185/187 | [Br-C₆H₄-O=CH₂]⁺ | α-Cleavage: Loss of •C₂H₅ (Base Peak) |

| 172/174 | [Br-C₆H₄-OH]⁺• | Rearrangement: Loss of C₃H₆ (propene) |

| 171/173 | [Br-C₆H₄-O]⁺ | C-O Cleavage: Loss of •C₃H₇ |

| 135 | [C₆H₅-O-C₃H₇]⁺ | Halogen Loss: Loss of •Br |

| 93 | [C₆H₅O]⁺ | Loss of Br from m/z 172/174 |

| 77 | [C₆H₅]⁺ | Loss of Br from bromobenzene-like fragments |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation from fragmentation of the propyl group |

Visualizing the Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the precursor and product ions.

Caption: Primary fragmentation pathways of this compound under EI-MS.

Conclusion

The electron ionization mass spectrum of this compound is highly characteristic and provides a wealth of structural information. The definitive 1:1 isotopic cluster for the molecular ion at m/z 214/216 immediately confirms the presence of a single bromine atom. The fragmentation is dominated by a stable, resonance-stabilized oxonium ion at m/z 185/187, formed via α-cleavage, which constitutes the base peak. Additional significant fragments arising from rearrangement and other bond cleavages further corroborate the structure. This detailed understanding of its fragmentation logic allows for confident identification and differentiation from isomeric and related compounds, making it an invaluable tool for researchers and analytical scientists.

References

- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

- Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. [Link]

- Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. [Link]

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

- Schaller, C. P. (n.d.). Introductory Mass Spectrometry: Other Important Isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [Link]

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.

- PubChem. (n.d.). This compound.

- NIST. (2021). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

- YouTube. (2023).

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

Sources

- 1. ms isotopes: Br and Cl [employees.csbsju.edu]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. GCMS Section 6.13 [people.whitman.edu]

- 11. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-4-propoxybenzene in Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-Bromo-4-propoxybenzene, a key intermediate in pharmaceutical and materials science research. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will delve into the molecular interactions that dictate solubility in a range of common organic solvents, provide detailed, field-tested protocols for empirical solubility determination, and offer insights into safe handling and storage. By integrating theoretical principles with practical methodologies, this guide aims to empower scientists to make informed decisions in experimental design and process development.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physical property that influences its behavior in a variety of applications, from reaction kinetics and purification to formulation and bioavailability. For a molecule like this compound, which serves as a versatile building block in organic synthesis, a comprehensive understanding of its solubility profile is paramount for efficient and reproducible research and development.

This guide will systematically explore the solubility of this compound, beginning with its fundamental molecular characteristics and progressing to its interactions with a diverse array of organic solvents. The subsequent sections will provide both the "what" and the "why," equipping the reader with not only qualitative and estimated solubility data but also the scientific rationale behind these observations.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. This compound (C₉H₁₁BrO) possesses a unique combination of structural features that dictate its interaction with various solvents.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Clear colorless to pale brown liquid | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39969-56-7 | [2] |

The molecule consists of a benzene ring substituted with a bromine atom and a propoxy group. The benzene ring and the propyl chain contribute to its nonpolar character, while the ether linkage and the bromine atom introduce some polarity. This amphiphilic nature is central to its solubility behavior.

Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Aryl halides, such as this compound, are generally insoluble or sparingly soluble in polar solvents like water because they cannot form strong hydrogen bonds.[4] However, they tend to be soluble in organic solvents with similar polarity.[4]

The key factors influencing the solubility of this compound are:

-

Polarity: The polarity of the solvent relative to the solute is the most significant factor.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be made based on its chemical structure and the known solubility of similar aryl halides. The following table provides an expected qualitative solubility profile in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The nonpolar benzene ring and propoxy chain of this compound interact favorably with the nonpolar hexane molecules through van der Waals forces. |

| Toluene | Nonpolar (Aromatic) | Very Soluble | The aromatic nature of both toluene and the benzene ring of the solute leads to strong π-π stacking interactions, enhancing solubility. |

| Diethyl Ether | Slightly Polar | Soluble | Diethyl ether has a small dipole moment and can interact with the polar ether linkage and bromine atom of the solute. |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar portions of the molecule. |

| Ethanol | Polar Protic | Soluble | While ethanol is a polar protic solvent, the nonpolar part of this compound is significant enough to allow for solubility. |

| Methanol | Polar Protic | Moderately Soluble | Methanol is more polar than ethanol, which may slightly reduce the solubility compared to ethanol due to the solute's nonpolar characteristics. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |

| Water | Polar Protic | Insoluble | As an aryl halide, this compound is expected to be insoluble in water due to its inability to form strong hydrogen bonds with water molecules.[4] |

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise solubility data, experimental determination is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure saturation.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Add a magnetic stir bar, cap the vial tightly to prevent solvent evaporation, and place it in a constant temperature bath.

-

-

Equilibration:

-